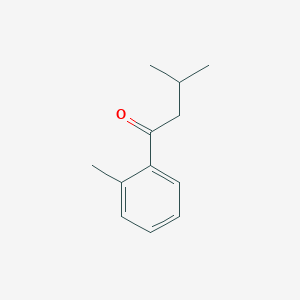

3-Methyl-1-(2-methylphenyl)butan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-1-(2-methylphenyl)butan-1-one: is an organic compound with the molecular formula C12H16O . It is also known by its IUPAC name, 3-methyl-1-(2-methylphenyl)-1-butanone . This compound is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. It is commonly used in various chemical syntheses and has applications in different scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(2-methylphenyl)butan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through distillation or recrystallization to achieve the desired purity level.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyl-1-(2-methylphenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed:

Oxidation: Carboxylic acids or other oxidized derivatives

Reduction: Alcohols

Substitution: Nitro, sulfonyl, or halogenated derivatives

Aplicaciones Científicas De Investigación

Chemistry and Organic Synthesis

3-Methyl-1-(2-methylphenyl)butan-1-one is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, including:

- Oxidation : The compound can be oxidized to yield carboxylic acids or other derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction : Reduction reactions can convert the carbonyl group into alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Electrophilic Substitution : The aromatic ring can undergo electrophilic substitution reactions, which are essential for creating more complex aromatic compounds.

Biological Research

In biological contexts, this compound may serve as a reference standard or reagent in biochemical assays. Its interactions with biological molecules can provide insights into enzyme mechanisms and metabolic pathways. Although specific medical applications are not extensively documented, derivatives of this compound could potentially lead to the development of new therapeutic agents.

Industrial Applications

The industrial sector employs this compound in the manufacture of fragrances and flavors, owing to its unique chemical properties. It is also used in the production of specialty chemicals, enhancing its value in consumer products .

Case Study 1: Synthetic Applications

A study highlighted the successful use of this compound as a building block in synthesizing more complex organic molecules. Researchers demonstrated its effectiveness in various synthetic pathways, showcasing its utility in producing compounds with significant biological activity.

In another investigation, the compound was evaluated for its potential biological activity. Preliminary results indicated that certain derivatives exhibited promising interactions with enzyme systems, suggesting avenues for further pharmacological research.

Case Study 3: Industrial Use

A review of industrial applications noted that this compound is integral to flavor and fragrance chemistry. Its stability and reactivity make it suitable for formulating products that require specific olfactory characteristics.

Mecanismo De Acción

The mechanism of action of 3-methyl-1-(2-methylphenyl)butan-1-one depends on its specific application In chemical reactions, the carbonyl group plays a crucial role in nucleophilic addition and substitution reactions

In biological systems, the compound’s interactions with enzymes and receptors can influence metabolic pathways and cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Comparación Con Compuestos Similares

3-Methyl-1-phenyl-1-butanone: Similar structure but lacks the methyl group on the aromatic ring.

1-Phenyl-3-methyl-1-butanone: Another structural isomer with a different arrangement of the methyl and phenyl groups.

Isovalerophenone: A related ketone with a similar carbon skeleton but different substituents.

Uniqueness: 3-Methyl-1-(2-methylphenyl)butan-1-one is unique due to the presence of both a methyl group on the aromatic ring and a butanone moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific synthetic and industrial applications.

Actividad Biológica

3-Methyl-1-(2-methylphenyl)butan-1-one, also known by its CAS number 58138-81-1, is a ketone compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its molecular formula C12H16O and a molecular weight of 176.25 g/mol. Its structure includes a methyl group and a phenyl ring, which contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, particularly breast cancer cells (MCF-7 and MDA-MB-231). The compound's IC50 values in these cell lines range from 10 to 33 nM , indicating potent activity comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) .

Mechanism of Action :

The compound appears to exert its anticancer effects through the following mechanisms:

- Tubulin Destabilization : It interacts with the colchicine-binding site on tubulin, inhibiting polymerization and disrupting microtubule dynamics, which is crucial for cell division .

- Cell Cycle Arrest : Flow cytometry analyses reveal that treatment with this compound leads to G2/M phase arrest in cancer cells, promoting apoptosis .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds. The following table summarizes the IC50 values of selected compounds against MCF-7 cells:

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 10-33 | Tubulin destabilization |

| Combretastatin A-4 | 3.9 | Tubulin binding |

| Paclitaxel | 5.0 | Microtubule stabilization |

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis, as evidenced by increased annexin V staining .

- Combination Therapy : Another investigation assessed the compound's effectiveness when used in combination with other chemotherapeutics, revealing enhanced anticancer effects and reduced side effects compared to monotherapy .

Safety and Toxicology

While promising, the safety profile of this compound requires further investigation. Preliminary studies suggest low toxicity at therapeutic doses; however, comprehensive toxicological assessments are necessary to ensure safety for human use.

Propiedades

IUPAC Name |

3-methyl-1-(2-methylphenyl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHBKNYNOYNTDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.